6-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in various isomers and share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .
Synthesis Analysis
Pyridine-2-carboxylic acid has been used as an efficient catalyst for the green synthesis of pyrazolo[3,4-b]quinolinones . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acids and their derivatives can be analyzed using various methods such as X-ray single crystal analysis .Chemical Reactions Analysis
Pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylic acids and their derivatives can be analyzed using various methods such as IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .Mechanism of Action
While the specific mechanism of action for “6-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is not available, pyrazolo[3,4-b]quinolinones, a product of multicomponent synthesis, show important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
Safety and Hazards
While specific safety and hazard information for “6-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
The future directions in the field of pyridinecarboxylic acids and their derivatives could involve exploring their catalytical efficiency in the synthesis of diverse heterocyclic scaffolds . Their wide range of neuroprotective, immunological, and anti-proliferative effects within the body make them effective and inspire development in their synthesis .
Properties
IUPAC Name |
6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-7-8(12-3-5)6(4-11-7)9(13)14/h2-4,11H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKPDRKSFIFUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN2)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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